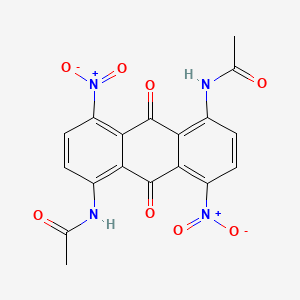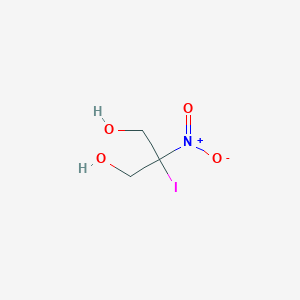
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom, a 2-chlorobenzyl group attached to the sulfur atom, and the amino acid l-cysteine as the core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine typically involves the reaction of l-cysteine with 2-chlorobenzyl chloride in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the 2-chlorobenzyl group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce deacetylated or modified benzyl derivatives.
Applications De Recherche Scientifique
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and 2-chlorobenzyl groups can modulate the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the cysteine core can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can be compared with other cysteine derivatives, such as n-Acetyl-l-cysteine and s-Benzyl-l-cysteine. While n-Acetyl-l-cysteine is widely known for its antioxidant and mucolytic properties, this compound offers unique features due to the presence of the 2-chlorobenzyl group, which can enhance its reactivity and potential applications. s-Benzyl-l-cysteine, on the other hand, lacks the acetyl group, which may affect its solubility and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and interact with biological molecules, making it a valuable tool in research and development. Further studies are needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
40379-72-4 |
|---|---|
Formule moléculaire |
C12H14ClNO3S |
Poids moléculaire |
287.76 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(15)14-11(12(16)17)7-18-6-9-4-2-3-5-10(9)13/h2-5,11H,6-7H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Clé InChI |
PJUKLWCGNNDOKV-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



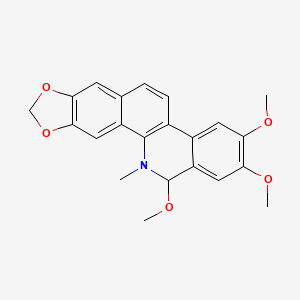
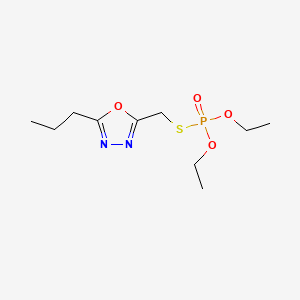
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
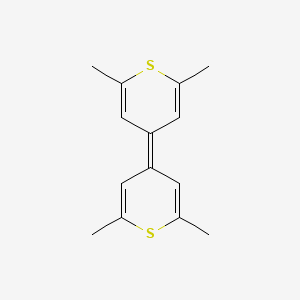
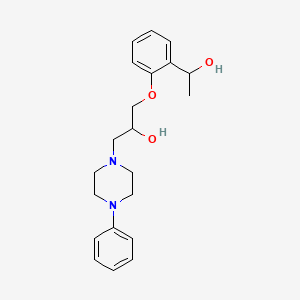

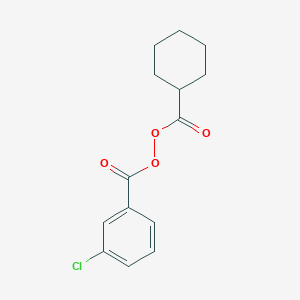
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

